Chlorotriphenylsilane
Overview
Description
Chlorotriphenylsilane, also known as triphenylchlorosilane, is an organosilicon compound with the chemical formula (C₆H₅)₃SiCl. It is a white crystalline solid that is primarily used as a reagent in organic synthesis. The compound is known for its ability to introduce phenyl groups into various molecular frameworks, making it a valuable tool in synthetic organic chemistry .
Mechanism of Action
Target of Action
Chlorotriphenylsilane, also known as Triphenylchlorosilane, is primarily used as a silylating agent . It interacts with various substrates in chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of this compound involves the replacement of the chlorine atom with a nucleophile in the substrate. This process is facilitated by the silicon-chlorine bond’s high reactivity . The result is the formation of a new silicon-substrate bond, effectively modifying the substrate’s chemical properties.
Biochemical Pathways
Its role as a silylating agent suggests that it could potentially modify a wide range of biochemical pathways by altering the chemical properties of various biomolecules .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that these properties would vary significantly depending on the specific context and conditions of its use .
Result of Action
The primary result of this compound’s action is the silylation of the target substrate. This modification can have a wide range of effects, depending on the nature of the substrate and the specific conditions of the reaction .
Disclaimer: This information is based on the current understanding and usage of this compound in chemical synthesisThis compound should be handled with caution due to its reactivity and potential hazards .
Biochemical Analysis
Biochemical Properties
Chlorotriphenylsilane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with hydroxyl groups in proteins, leading to the formation of silyl ethers. This interaction can alter the biochemical properties of the proteins, affecting their stability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to undergo nucleophilic substitution reactions. At the molecular level, this compound binds to biomolecules through its chloro group, which is replaced by nucleophiles such as hydroxyl or amino groups. This binding can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing protein stability and function. At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modifying the activity of key enzymes. For example, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical effects, as they determine the compound’s accessibility to target biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, this compound can be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorotriphenylsilane can be synthesized through the reaction of triphenylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product:
(C6H5)3SiH+Cl2→(C6H5)3SiCl+HCl
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of triphenylsilane. The process involves the use of chlorine gas and triphenylsilane in the presence of a catalyst to enhance the reaction rate and yield. The reaction is conducted in a closed system to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Chlorotriphenylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group in this compound can be replaced by nucleophiles such as alcohols, amines, and thiols. This reaction is commonly used to introduce different functional groups into the silicon atom.
Hydrolysis: this compound reacts with water to form triphenylsilanol and hydrochloric acid:
(C6H5)3SiCl+H2O→(C6H5)3SiOH+HCl
Reduction: The compound can be reduced to triphenylsilane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are used under mild conditions to achieve substitution.
Hydrolysis: Water or aqueous solutions are used under ambient conditions.
Reduction: Lithium aluminum hydride is used under anhydrous conditions to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Various substituted triphenylsilanes.
Hydrolysis: Triphenylsilanol.
Reduction: Triphenylsilane.
Scientific Research Applications
Chlorotriphenylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent to introduce phenyl groups into organic molecules, facilitating the synthesis of complex organic compounds.
Material Science: The compound is used in the preparation of polysilanes, which are valuable materials with applications in electronics and photonics.
Pharmaceuticals: this compound is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biotechnology: It is used in the modification of biomolecules to enhance their stability and functionality.
Comparison with Similar Compounds
Chlorotriphenylsilane can be compared with other similar compounds such as:
Triphenylsilane: Unlike this compound, triphenylsilane lacks the chloro group and is less reactive in nucleophilic substitution reactions.
Trimethylchlorosilane: This compound has three methyl groups instead of phenyl groups, making it less bulky and more reactive in certain reactions.
Triethylchlorosilane: Similar to trimethylchlorosilane but with ethyl groups, it exhibits different reactivity due to the larger size of the ethyl groups.
Uniqueness: this compound is unique due to the presence of three phenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it particularly useful in reactions where selective substitution is required .
Properties
IUPAC Name |
chloro(triphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYQPOFRKPUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870398 | |
Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-86-8 | |
Record name | 1,1′,1′′-(Chlorosilylidyne)tris[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotriphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorotriphenylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotriphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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